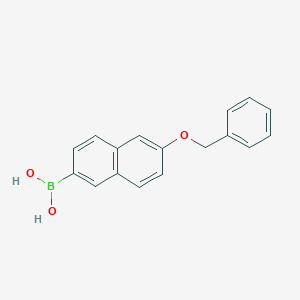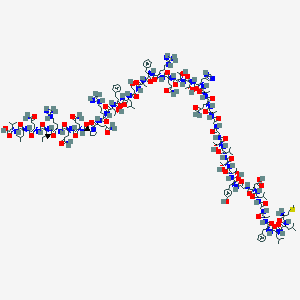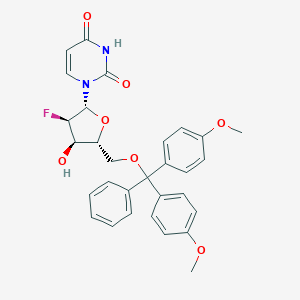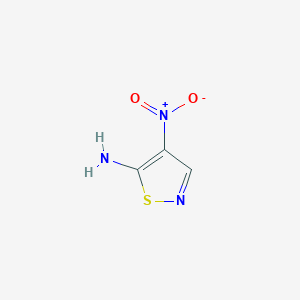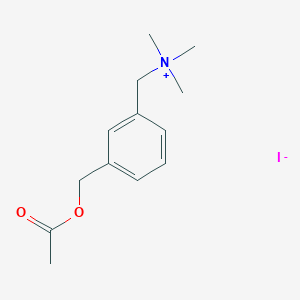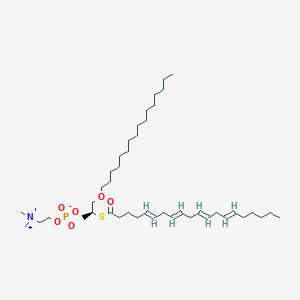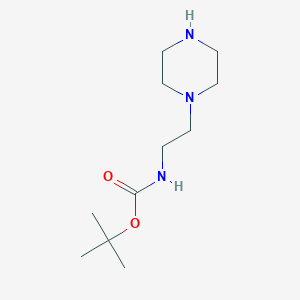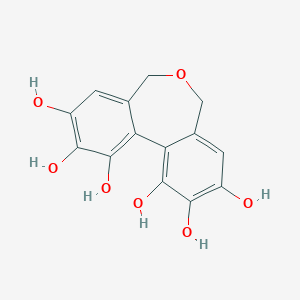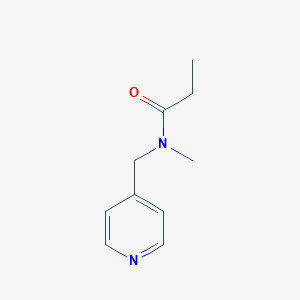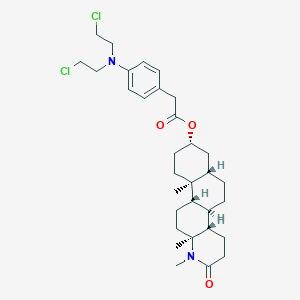
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, also known as Methyl-CCMA, is a synthetic compound that is used in scientific research. It is a derivative of the anabolic steroid Nandrolone, and it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is not fully understood. However, it is believed that 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate works by binding to androgen receptors in the body. This results in an increase in protein synthesis, which leads to an increase in muscle mass and strength. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has several biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that it has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound, which means that it can be easily synthesized in a lab. However, one limitation of using 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in lab experiments is that more research is needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. One direction is to further investigate its potential applications in the fields of cancer treatment and muscle wasting diseases. Additionally, more research is needed to fully understand the mechanism of action of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate. Finally, more research is needed to determine the safety and efficacy of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate in humans.
Conclusion:
In conclusion, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate is a synthetic compound that has potential applications in the fields of cancer treatment and muscle wasting diseases. It works by binding to androgen receptors in the body, which results in an increase in muscle mass and strength, as well as the inhibition of prostate cancer cell growth. While more research is needed to fully understand the biochemical and physiological effects of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate, it has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate involves several steps. The first step is the synthesis of 3-hydroxy-5-androsten-17-one from dehydroepiandrosterone (DHEA). This is followed by the conversion of 3-hydroxy-5-androsten-17-one to 3-hydroxy-17-aza-D-homoandrostan-17-one. The final step involves the reaction of 3-hydroxy-17-aza-D-homoandrostan-17-one with N,N-bis(2-chloroethyl)aminophenylacetate to form 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to have potential applications in the fields of cancer treatment and muscle wasting diseases. In cancer treatment, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to inhibit the growth of prostate cancer cells. In muscle wasting diseases, 3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate has been shown to increase muscle mass and strength.
Propiedades
Número CAS |
146678-52-6 |
|---|---|
Nombre del producto |
3-Hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate |
Fórmula molecular |
C32H46Cl2N2O3 |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-1,10a,12a-trimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C32H46Cl2N2O3/c1-31-14-12-25(39-30(38)20-22-4-7-24(8-5-22)36(18-16-33)19-17-34)21-23(31)6-9-26-27(31)13-15-32(2)28(26)10-11-29(37)35(32)3/h4-5,7-8,23,25-28H,6,9-21H2,1-3H3/t23-,25-,26+,27-,28-,31-,32-/m0/s1 |
Clave InChI |
XPEARHKOPATKGH-YGZCPXDISA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)N4C)C)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl |
Otros números CAS |
146678-52-6 |
Sinónimos |
3-HMAABA 3-hydroxy-N-methyl-17-aza-D-homoandrostan-17-one-4-N,N-bis(2-chloroethyl)aminophenylacetate 3beta-hydroxy-N-methyl-17a-aza-D-homo-5alpha-androstan-17-one-p-N,N-bis(2-chloroethyl)aminophenylacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



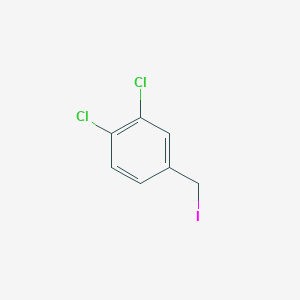
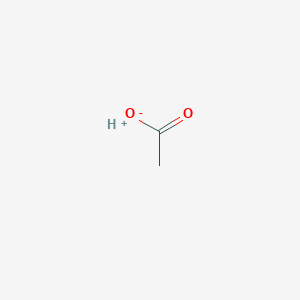
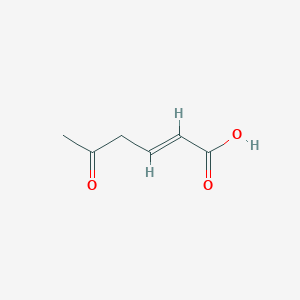
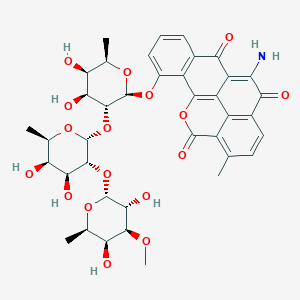
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
